molecular formula C12H12N2O4 B3008184 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid CAS No. 115948-87-3

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid

カタログ番号 B3008184
CAS番号: 115948-87-3
分子量: 248.238
InChIキー: BTFBXFKMCKLOBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid, also known as 4-DQA, is an organic compound with a molecular formula of C7H6N2O4. It is a colorless solid that is soluble in water and alcohols. 4-DQA is a derivative of quinazoline and is used in a variety of scientific research applications. It is synthesized through a number of different methods, and its biochemical and physiological effects have been studied extensively.

科学的研究の応用

Anticonvulsant Activity

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid derivatives have been explored for their anticonvulsant properties. A novel synthesis approach for the key intermediate, 2-(2,4-dioxo-1,4-dihydro-quinazolin-3(2H)-yl)acetic acid, has been developed. Molecular docking studies suggested a correlation between protein inhibition scoring and experimental anticonvulsant data. One compound, in particular, showed promise in improving convulsive syndrome rates in mice without impairing motor coordination, indicating potential for further anticonvulsant research (El Kayal et al., 2019).

Antimicrobial Applications

Compounds synthesized by coupling 4-(4-oxo-3,4-dihydroquinazolin-2-yl) butanoic acid with various peptides demonstrated antimicrobial activities against different bacterial strains. The structure-activity relationship was examined in terms of hydrophobicity, polarity, peptide chain length, and alkyl chain length of quinazolinone. This research provides insights into the design of new antimicrobial agents (Suresha et al., 2010).

Anticancer Research

A novel synthesis method led to the creation of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides with anticancer properties. These compounds were tested against several cancer cell lines, showing promise in cytotoxicity screenings. Molecular docking studies supported their potential as DNA intercalators, indicating their mechanism of action in cancer treatment (Soda et al., 2022).

Synthetic Methods and Quality Control

In the field of pharmaceutical chemistry, the synthesis of 4-oxoquinoline-3-propanoic acids and their derivatives, including this compound, has been studied for potential use in antimicrobial drugs. Analytical methods for quality control of these compounds have been developed, highlighting their importance in medicinal chemistry (Zubkov et al., 2016).

作用機序

Target of Action

The primary targets of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and metabolic processes respectively.

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and an inhibitor of carbonic anhydrase II . By modulating the GABAA receptor, it enhances the inhibitory effects of GABA in the nervous system. As an inhibitor of carbonic anhydrase II, it interferes with the enzyme’s role in catalyzing the rapid conversion of carbon dioxide and water to bicarbonate and protons.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. The modulation of the GABAA receptor can influence the GABAergic signaling pathway, which plays a key role in inhibitory neurotransmission. The inhibition of carbonic anhydrase II can impact various metabolic processes, including acid-base balance and CO2 transport .

Result of Action

The compound’s action results in anticonvulsant activity, as demonstrated in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . This suggests that the compound could potentially be used in the treatment of conditions such as epilepsy.

特性

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)13-12(14)18/h1-2,4-5H,3,6-7H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFBXFKMCKLOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。